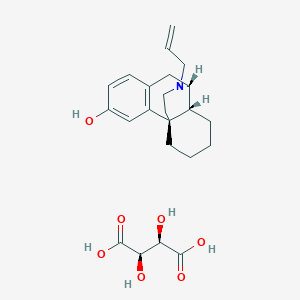

Levallorphan tartrate

Beschreibung

The exact mass of the compound Levallorphan tartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Levallorphan tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levallorphan tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMLYVACGDQRFU-ZTMWJVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017345 | |

| Record name | Levallorphan hydrogen tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-82-9 | |

| Record name | Morphinan-3-ol, 17-(2-propen-1-yl)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levallorphan tartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levallorphan hydrogen tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVALLORPHAN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VSF7HTN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Levallorphan Tartrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levallorphan is a synthetically derived opioid modulator from the morphinan class, characterized by a distinct and complex mechanism of action at opioid receptors. It functions as a competitive antagonist at the μ-opioid receptor (MOR) while concurrently acting as an agonist at the κ-opioid receptor (KOR).[1][2] This mixed agonist-antagonist profile confers its unique pharmacological effects, including the reversal of MOR-mediated respiratory depression and analgesia, alongside intrinsic KOR-mediated analgesia.[1][3] However, its KOR agonist properties are also responsible for dose-limiting psychotomimetic and dysphoric effects.[1][4] This guide provides a detailed examination of the molecular pharmacology of levallorphan, including its receptor binding kinetics, functional activity, and the downstream signal transduction pathways it modulates. Furthermore, it outlines the key experimental methodologies used to elucidate this mechanism, offering a technical resource for professionals in pharmacology and drug development.

Introduction: A Historical and Chemical Perspective

Levallorphan tartrate was developed in the mid-20th century as an N-allyl derivative of the opioid agonist levorphanol.[5] This structural modification, substituting the N-methyl group with an N-allyl group, is a classic example of structure-activity relationship (SAR) in opioid pharmacology, which often converts a μ-agonist into an antagonist.[5] Historically, levallorphan was used to reverse the respiratory depression caused by opioid analgesics during anesthesia and in the management of opioid overdose.[1][6] It was also formulated in combination with potent opioids like pethidine (meperidine) to mitigate side effects while maintaining analgesia.[1] However, due to its potential to induce psychotomimetic effects and the development of purer antagonists with more favorable safety profiles, such as naloxone, its clinical use has significantly declined.[5][7]

Molecular Pharmacology: A Dual-Action Ligand

The primary mechanism of action of levallorphan is defined by its interaction with two principal types of opioid receptors: the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR).

Opioid Receptor Binding Profile

Levallorphan exhibits a high affinity for the μ-opioid receptor, where it acts as a competitive antagonist.[4][7] It binds to the orthosteric binding site on the MOR, the same site occupied by endogenous endorphins and exogenous opioids like morphine. By occupying this site without inducing the conformational change necessary for receptor activation, levallorphan effectively blocks MOR agonists from binding and eliciting their downstream effects, such as euphoria, sedation, and profound respiratory depression.[6][7]

Simultaneously, levallorphan is an agonist at the κ-opioid receptor.[1] Its binding to the KOR initiates a canonical G-protein signaling cascade, leading to its own set of physiological responses, which are distinct from MOR-mediated effects.

Table 1: Opioid Receptor Binding Affinity of Levallorphan

| Receptor Subtype | Ligand | Ki (nM) | Source |

|---|---|---|---|

| μ-Opioid (MOR) | Levallorphan | 1-2 | [4] |

| κ-Opioid (KOR) | Levallorphan | Data not consistently available in searched literature | |

| δ-Opioid (DOR) | Levallorphan | Data not consistently available in searched literature |

Functional Activity and Signal Transduction

The functional consequence of levallorphan's binding is receptor-dependent.

-

At the μ-Opioid Receptor (Antagonism): As a competitive antagonist, levallorphan prevents the G-protein coupling and subsequent signaling cascade typically initiated by MOR agonists. This includes blocking the inhibition of adenylyl cyclase, which prevents the reduction of intracellular cyclic AMP (cAMP) levels, and reversing the agonist-induced modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels).[8] This antagonism is the basis for its ability to reverse opioid-induced respiratory depression and sedation.[7]

-

At the κ-Opioid Receptor (Agonism): As a KOR agonist, levallorphan activates pertussis toxin-sensitive Gαi/o proteins.[9][10] This activation leads to the dissociation of the Gα subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production.[11] The Gβγ subunit can directly modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9][11] This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to KOR-mediated analgesia.[10]

However, KOR activation is also linked to dysphoria and psychotomimetic effects.[1][4] Research suggests that this may be mediated by distinct signaling pathways, potentially involving β-arrestin-2 and the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38.[9][10][12] This concept of "biased signaling" posits that different agonists can stabilize different receptor conformations, preferentially activating certain downstream pathways over others.[10] The dysphoric effects of KOR agonists are thought to be mediated by β-arrestin-2 signaling, while G-protein signaling mediates the desired analgesic effects.[10][12]

Diagram 1: Simplified KOR Agonist Signaling Pathway

Caption: Levallorphan activates KOR, leading to G-protein-mediated analgesia and β-arrestin-mediated aversion.

Key Experimental Methodologies

The characterization of levallorphan's mechanism relies on foundational pharmacological assays.

Radioligand Displacement Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound (levallorphan) for a specific receptor. It measures the ability of the unlabeled "cold" ligand to displace a "hot" radiolabeled ligand with known affinity for the receptor.[13]

Protocol: Competitive Radioligand Binding for Opioid Receptors

-

Preparation of Membranes: Homogenize tissue or cells expressing the opioid receptor of interest (e.g., CHO cells transfected with human MOR, or guinea pig brain membranes) in an ice-cold buffer.[14][15] Centrifuge to pellet the membranes and wash to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled competitor, levallorphan.[15][16]

-

Determination of Non-Specific Binding: In a parallel set of wells, add a high concentration of a non-labeled standard antagonist (e.g., naloxone) to saturate all specific binding sites.[16] Any remaining radioligand binding is considered non-specific.

-

Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 25°C) to allow the binding reaction to reach equilibrium.[16]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quantification: Wash the filters with ice-cold buffer to remove residual unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of levallorphan. Use non-linear regression (one-site competition model) to calculate the IC₅₀ (the concentration of levallorphan that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[17]

Diagram 2: Radioligand Displacement Assay Workflow

Caption: Workflow for determining levallorphan's receptor binding affinity via radioligand displacement.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation, specifically the G-protein activation step. Agonist binding to a Gi/o-coupled receptor like KOR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activated state.[18][19]

Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., KOR) as described in the binding assay protocol.

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP (to ensure G-proteins are in their inactive, GDP-bound state).[19][20]

-

Assay Setup: In a microplate, add the membrane preparation, varying concentrations of the test agonist (levallorphan), and a fixed concentration of [³⁵S]GTPγS.

-

Basal and Non-Specific Binding: Include wells with no agonist (basal G-protein activation) and wells with excess unlabeled GTPγS (non-specific binding).[21]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.[19]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, similar to the binding assay.

-

Quantification: Wash the filters and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the stimulated binding (agonist wells minus basal wells) against the log concentration of levallorphan. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal stimulation). To test for antagonist activity (at MOR), levallorphan would be added in the presence of a fixed concentration of a MOR agonist, and its ability to inhibit the agonist-stimulated signal would be measured to determine an IC₅₀.

Conclusion and Future Directions

Levallorphan tartrate possesses a complex but well-characterized dual mechanism of action, acting as a μ-opioid receptor antagonist and a κ-opioid receptor agonist.[1] This profile explains both its historical therapeutic utility in reversing opioid overdose and its limiting side effects of dysphoria and hallucinations.[1][4] The methodologies of radioligand binding and functional GTPγS assays remain the gold standard for characterizing such compounds.

Future research into ligands like levallorphan could focus on the principles of biased signaling.[10] Developing KOR agonists that are biased towards G-protein signaling and away from β-arrestin pathways could potentially yield novel analgesics with the power of KOR activation but without the associated adverse central nervous system effects, a significant goal in modern pain management research.[12]

References

-

Wikipedia. Levallorphan. [Link]

-

Grokipedia. Levallorphan. [Link]

-

Lutz, J. A., & Chavkin, C. (2004). Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. Neuroscience, 12(4), 453–462. [Link]

-

Abraham, A. D., Schattauer, S. S., & Reichard, K. L. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pain Research, 3, 903939. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5359371, Levallorphan. [Link]

-

Tejeda, H. A., & Bonci, A. (2014). Kappa-opioid receptor signaling and brain reward function. Neuropsychopharmacology, 39(1), 265–266. [Link]

-

Wikipedia. κ-opioid receptor. [Link]

-

Britannica. Levallorphan. [Link]

-

Tufts University Opioid Peptides. Kappa Receptors. [Link]

-

Ruda-Kucerova, J., & Hallberg, M. (2020). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in Molecular Biology, 2169, 119–128. [Link]

-

Patel, J. P., Sengupta, R., Bardi, G., Khan, M. Z., Mullen-Przeworski, A., & Meucci, O. (2006). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Journal of Neurovirology, 12(6), 492–500. [Link]

-

Ge, M., Che, T., & Wang, D. (2006). Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. Assay and Drug Development Technologies, 4(3), 275–287. [Link]

-

Magnan, J., Paterson, S. J., Tavani, A., & Kosterlitz, H. W. (1982). Relative affinities of the quaternary narcotic antagonist, N-methyl levallorphan (SR 58002), for different types of opioid receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 319(3), 197–201. [Link]

-

ResearchGate. The principle of the delta opioid receptor – ligand binding assay... [Link]

-

Eurofins DiscoverX. mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Springer Nature. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]

-

Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241–249. [Link]

-

Emmerson, P. J., Liu, M. R., Woods, J. H., & Medzihradsky, F. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of Pharmacology and Experimental Therapeutics, 271(3), 1630–1637. [Link]

-

Capasso, A., Loizzo, A., & Mele, A. (1992). Antagonism by N-methyl levallorphan-methane sulphonate (SR 58002 C) of morphine-elicited acute and chronic central and peripheral effects. British Journal of Pharmacology, 107(3), 777–782. [Link]

-

Taylor & Francis. Levallorphan – Knowledge and References. [Link]

-

Volpe, D. A., McMahon Tobin, G. A., Mellon, R. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385–390. [Link]

-

Frommel, E., & Joye, E. (1959). The analgesic activity of levallorphan. The Journal of Pharmacy and Pharmacology, 11, 686P–687P. [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2017). Untangling the complexity of opioid receptor function. Current Opinion in Neurobiology, 45, 7–15. [Link]

-

Semantic Scholar. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. [Link]

-

ResearchGate. Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. [Link]

Sources

- 1. Levallorphan - Wikipedia [en.wikipedia.org]

- 2. Levallorphan | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]

- 3. The analgesic activity of levallorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Levallorphan (Tartrate) [smolecule.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Levallorphan | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. Relative affinities of the quaternary narcotic antagonist, N-methyl levallorphan (SR 58002), for different types of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. zenodo.org [zenodo.org]

- 18. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resources.revvity.com [resources.revvity.com]

The Pharmacological Profile of Levallorphan Tartrate: A Technical Guide

Introduction: A Relic of Rational Drug Design

Levallorphan is a synthetically derived morphinan that occupies a unique and instructive position in the history of opioid pharmacology. Developed in the mid-20th century as an N-allyl derivative of the potent µ-opioid receptor (MOR) agonist, levorphanol, its creation was a direct result of early structure-activity relationship (SAR) studies.[1] These studies revealed that substituting the N-methyl group of a potent opioid agonist with a larger N-allyl group could confer antagonistic properties.[1] Levallorphan tartrate (brand name Lorfan) was subsequently introduced as a narcotic antagonist to reverse the life-threatening respiratory depression caused by opioids used in anesthesia and pain management.[2]

However, unlike the pure antagonists that would later dominate clinical practice, levallorphan possesses a complex mixed agonist-antagonist profile.[3] It functions as a competitive antagonist at the µ-opioid receptor (MOR) while simultaneously acting as a partial agonist at the κ-opioid receptor (KOR).[2] This duality, which both defined its clinical utility and limited its safety profile, makes it a compelling subject for pharmacological study. This guide provides an in-depth technical analysis of the pharmacological profile of levallorphan tartrate, intended for researchers and drug development professionals. We will explore its receptor interactions, pharmacokinetics, and pharmacodynamics, contextualizing its actions through detailed experimental protocols and comparisons with its parent compound, levorphanol, and its clinical successor, naloxone.

Physicochemical and Structural Characteristics

Levallorphan is the levorotatory N-allyl analogue of levorphanol. The tartrate salt is a white, crystalline solid soluble in water.[4][5] This solubility was critical for its formulation as an injectable solution for parenteral administration.

| Property | Value | Source |

| Chemical Name | (-)-17-allylmorphinan-3-ol tartrate | [2] |

| Molecular Formula | C₁₉H₂₅NO · C₄H₆O₆ | [4] |

| Molecular Weight | 433.5 g/mol | [4] |

| Melting Point | 176-177 °C | [5] |

| Optical Rotation | [α]²²/D ~-35° (c=0.38 in H₂O) | [5] |

| Solubility | Soluble in water | [5] |

The critical structural difference between the potent MOR agonist levorphanol and the mixed agonist-antagonist levallorphan is the substitution at the nitrogen atom of the morphinan skeleton. This single modification—replacing a methyl group with an allyl group—is responsible for the dramatic shift in its pharmacological profile from strong agonism to potent antagonism at the MOR.

Receptor Binding and Mechanism of Action

Levallorphan's pharmacological identity is defined by its dualistic interaction with opioid receptors. It exhibits high affinity for the µ-opioid receptor, where it acts as a competitive antagonist, and also binds to the κ-opioid receptor as a partial agonist.[1][3] It appears to have negligible activity at the δ-opioid receptor (DOR).

Comparative Receptor Binding Affinities

A quantitative understanding of levallorphan's profile is best achieved by comparing its receptor binding affinity (Ki) to that of its parent agonist (levorphanol) and the archetypal pure antagonist (naloxone). While precise, directly comparable Ki values for levallorphan from modern assays are scarce due to its obsolescence, historical data and studies on its derivatives confirm its high affinity for opioid receptors.[6] The table below consolidates representative Ki values for levorphanol and naloxone, illustrating the receptor interaction landscape in which levallorphan operates. Lower Ki values indicate higher binding affinity.

| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) |

| Levorphanol | 0.21 - <1.0[7][8] | 2.3[7] | 4.2[7] |

| Naloxone | ~1.1 - 1.4[9][10] | ~2.5 - 12[9] | ~16 - 67.5[9] |

Note: Data are compiled from multiple sources and experimental conditions may vary.

Levorphanol demonstrates high-affinity binding to the MOR, consistent with its potent agonist activity.[7][8] Naloxone also has high affinity for the MOR, which is essential for its ability to competitively displace agonists, but it shows a notably lower affinity for KOR and DOR.[9] Levallorphan's profile involves high-affinity competitive binding at the MOR, effectively blocking agonists like morphine, while its partial agonist activity is mediated through the KOR.[3]

Downstream Signaling Pathways

The clinical effects of levallorphan are a direct consequence of its differential modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.

-

MOR Antagonism: At the MOR, a Gi/o-coupled receptor, levallorphan competitively binds but does not activate the receptor. This blocks the canonical opioid agonist-induced signaling cascade: inhibition of adenylyl cyclase, reduction of intracellular cyclic AMP (cAMP), activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization), and inhibition of voltage-gated calcium channels. The net effect is the reversal of MOR-mediated neuronal inhibition.

-

KOR Agonism: At the KOR, also Gi/o-coupled, levallorphan acts as a partial agonist. Its binding initiates a signaling cascade that includes the activation of p38 mitogen-activated protein kinase (MAPK), which is linked to the dysphoric and psychotomimetic effects associated with KOR activation.[2]

Pharmacokinetic Profile

The clinical application of levallorphan is heavily influenced by its pharmacokinetic properties, which necessitate parenteral administration and dictate its duration of action.

| Parameter | Description | Source |

| Absorption | Rapidly absorbed after IV or IM injection. Poor oral bioavailability due to extensive first-pass metabolism. | [3] |

| Distribution | Widely distributed; readily crosses the blood-brain barrier. | [3] |

| Metabolism | Extensive hepatic metabolism, primarily via CYP450 enzymes (CYP3A4 and CYP2D6 implicated). | [11] |

| Elimination Half-Life (t½) | Approximately 1 hour. | [3] |

| Excretion | Primarily renal excretion of metabolites. | [3] |

Note: Specific quantitative values for Volume of Distribution (Vd) and Clearance (CL) in humans are not well-documented in readily available literature, reflecting the drug's historical status.

The causality behind these parameters is clear: its high lipophilicity allows for rapid passage into the central nervous system, leading to a quick onset of action. However, its susceptibility to extensive hepatic enzyme activity results in rapid clearance and a short biological half-life of about one hour.[3] This short duration often required repeated doses to maintain antagonism, a significant clinical disadvantage compared to longer-acting antagonists.

Pharmacodynamic Effects

The observable effects of levallorphan are a composite of its actions at MOR and KOR.

-

Reversal of Opioid Overdose: As a MOR antagonist, levallorphan effectively and rapidly reverses the hallmark signs of opioid toxicity, including respiratory depression, sedation, and hypotension.[12] By competitively displacing agonists from the MOR, it restores the respiratory drive.

-

Psychotomimetic and Dysphoric Effects: The partial agonism at KOR is responsible for levallorphan's significant adverse effects, which include dysphoria, anxiety, hallucinations, and feelings of unreality.[2] These effects are a major reason for its replacement by pure antagonists like naloxone, which lack KOR agonist activity.[1]

-

Precipitation of Withdrawal: In individuals with physical dependence on opioids, the administration of levallorphan will abruptly displace agonists from the MOR, precipitating an acute and severe withdrawal syndrome.[3]

-

Intrinsic Analgesic Activity: At lower doses and in the absence of a potent MOR agonist, the KOR agonism can produce mild analgesia.[2] This led to its use in combination with opioids like pethidine (meperidine) in formulations such as Pethilorfan, with the goal of mitigating respiratory depression while preserving some pain relief.[2]

Key Experimental Protocols

The characterization of a compound like levallorphan relies on a suite of validated in vitro and in vivo assays. The following protocols represent standard methodologies in the field for determining receptor affinity and analgesic/antagonistic activity.

Protocol: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of levallorphan for opioid receptors (µ, κ, δ) by measuring its ability to displace a specific radiolabeled ligand.

Causality: This assay directly quantifies the physical interaction between the drug and its receptor target. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate the inhibitory constant (Ki), a true measure of binding affinity. This value is fundamental to understanding a drug's potency and selectivity.

Step-by-Step Methodology:

-

Receptor Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest (e.g., CHO-hMOR cells) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet membranes and resuspend in fresh buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add the following to a final volume of 1 mL:

-

Receptor membranes (e.g., 10-20 µg protein).

-

A fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR) near its dissociation constant (Kd).

-

Serial dilutions of levallorphan tartrate.

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a competing non-labeled ligand (e.g., 10 µM naloxone).

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding reaction to reach equilibrium.

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding inhibition versus the logarithm of the levallorphan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Mouse Tail-Flick Test for Analgesic/Antagonist Activity

Objective: To assess the intrinsic analgesic properties of levallorphan (KOR agonism) or its ability to antagonize the analgesic effect of a MOR agonist like morphine.

Causality: This assay measures a spinally mediated reflex to a thermal pain stimulus. The latency for the animal to "flick" its tail away from a heat source is a quantifiable measure of nociception. Analgesics increase this latency. To test for antagonism, a known agonist is administered, and the ability of the antagonist (levallorphan) to reduce the agonist-induced increase in latency is measured. This provides a functional, in vivo correlate to the in vitro binding data.

Step-by-Step Methodology:

-

Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment. Acclimate them to the restraint device briefly on a preceding day to reduce stress.

-

Baseline Latency: Place a mouse in a restraining tube, allowing its tail to be exposed. Position the tail over the heat source (e.g., a focused light beam) of a tail-flick apparatus. Initiate the heat source and timer. Record the time it takes for the mouse to flick its tail away from the beam. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.

-

Drug Administration:

-

To test for antagonism: Administer a standard dose of a MOR agonist (e.g., morphine, 5 mg/kg, s.c.). At the time of peak effect (e.g., 30 minutes post-morphine), administer the antagonist (levallorphan, various doses, s.c.).

-

To test for intrinsic analgesia: Administer levallorphan alone at various doses.

-

-

Post-Treatment Latency: At set time points after levallorphan administration (e.g., 15, 30, 60, 90 minutes), repeat the tail-flick latency measurement as described in step 2.

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for analgesia: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

For antagonism, compare the %MPE in animals receiving morphine + levallorphan to those receiving morphine + vehicle.

-

Plot dose-response curves to determine the ED50 (effective dose to produce 50% of the maximal effect) for analgesia or antagonism.

-

Clinical Profile and Obsolescence

Levallorphan was approved by the FDA in 1956 and used primarily in anesthesia to reverse opioid-induced respiratory depression.[3] Its key advantage was thought to be the partial preservation of analgesia via KOR agonism while reversing the more dangerous MOR-mediated effects.[2] However, the unpredictable and severe psychotomimetic side effects, including dysphoria and hallucinations, were a significant clinical liability.[2]

The introduction of naloxone, a pure antagonist with high affinity for the MOR and a much cleaner side-effect profile, rendered levallorphan obsolete.[1] Naloxone provides effective reversal of MOR-mediated effects without the complicating and dangerous KOR agonist activity.[9] Consequently, levallorphan is no longer used in human medicine.

Conclusion

Levallorphan tartrate represents a pivotal molecule in the development of opioid pharmacology. It is a textbook example of how subtle changes in chemical structure can profoundly alter the interaction with receptor targets, shifting a compound from a pure agonist to a mixed agonist-antagonist. Its dual activity at µ and κ receptors provides a clear mechanistic explanation for its complex clinical profile of both therapeutic antagonism and dose-limiting adverse effects. While its clinical use has been superseded by safer, more selective agents, the detailed study of its pharmacological profile remains a valuable exercise for understanding the fundamental principles of receptor theory, structure-activity relationships, and the rational design of centrally acting drugs.

References

-

Fine, P. G., & Portenoy, R. K. (Eds.). (2019). Levorphanol: Revisiting an Underutilized Analgesic. Journal of Pain and Symptom Management. Available at: [Link]

-

Wikipedia contributors. (2024). Naloxone. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

J. Pablo, H., & D. M. P., F. (1985). Relative affinities of the quaternary narcotic antagonist, N-methyl levallorphan (SR 58002), for different types of opioid receptors. PubMed. Available at: [Link]

-

Stevens, C. W., & R. D., C. (2000). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Levallorphan Tartrate. PubChem Compound Database. Available at: [Link]

-

Volpe, D. A., McMahon Tobin, G. A., Mellon, R. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. Available at: [Link]

-

Skolnick, P., et al. (2020). Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Levallorphan. PubChem Compound Database. Available at: [Link]

-

Davis, M. P. (2015). Levorphanol Use: Past, Present and Future. ResearchGate. Available at: [Link]

-

Grokipedia. (n.d.). Levallorphan. Available at: [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Naloxone. (n.d.). OUCI. Available at: [Link]

-

LookChem. (n.d.). Cas 152-02-3, levallorphan. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Levorphanol Tartrate. PubChem Compound Database. Available at: [Link]

-

Pain Physician. (n.d.). Opioid Pharmacology. Available at: [Link]

-

Wikipedia contributors. (2023). Levallorphan. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Taylor & Francis. (n.d.). Levallorphan – Knowledge and References. Available at: [Link]

-

Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. Available at: [Link]

-

Bonn, B., et al. (2009). Exploration of Catalytic Properties of CYP2D6 and CYP3A4 Through Metabolic Studies of Levorphanol and Levallorphan. ResearchGate. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Levallorphan - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Levallorphan Tartrate | C23H31NO7 | CID 5464111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Relative affinities of the quaternary narcotic antagonist, N-methyl levallorphan (SR 58002), for different types of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. Naloxone - Wikipedia [en.wikipedia.org]

- 10. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Levallorphan | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and chemical properties of levallorphan tartrate

An In-depth Technical Guide to the Synthesis and Chemical Properties of Levallorphan Tartrate

Introduction

Levallorphan tartrate is a synthetically derived morphinan derivative, historically significant for its role as an opioid antagonist with partial agonist properties.[1] Developed in the mid-20th century by Schneider and Hellerbach, it was introduced clinically under brand names like Lorfan to reverse the life-threatening respiratory depression caused by narcotic overdoses.[2][3] Structurally, levallorphan is the N-allyl analogue of levorphanol, a potent opioid agonist.[3] This single modification—the substitution of an N-methyl group with an N-allyl group—is a classic example of structure-activity relationship (SAR) in medicinal chemistry, effectively converting an agonist into a compound with predominant antagonist activity.[3]

While its clinical use has been largely superseded by purer antagonists with more favorable side-effect profiles, such as naloxone, the study of levallorphan's synthesis and properties remains a cornerstone for understanding opioid pharmacology and the design of receptor modulators.[2] This guide provides a detailed exploration of the multi-step synthesis, physicochemical characteristics, and analytical validation of levallorphan tartrate, intended for researchers and professionals in drug development and medicinal chemistry.

Chemical Synthesis: A Multi-Step Pathway

The total synthesis of levallorphan is a complex, multi-step process that constructs the rigid tetracyclic morphinan core. The most established route begins with relatively simple precursors and employs several classic named reactions to build molecular complexity.[2][4] The rationale behind this pathway is to systematically construct the fused ring system, install the necessary functional groups, and finally, resolve the desired stereoisomer.

A common synthetic approach involves the following key transformations:[4]

-

Acylation: The synthesis commences with the acylation of 2-(cyclohexenyl)ethylamine with methoxyphenylacetic acid. This step forms an amide intermediate, linking the two primary building blocks.

-

Bischler-Napieralski Cyclization: The amide is then subjected to a Bischler-Napieralski reaction. This acid-catalyzed intramolecular cyclization is a critical step that forms the dihydroisoquinoline ring, establishing a key part of the eventual tetracyclic system.

-

Reduction: The resulting imine from the cyclization is reduced, typically with a hydride reagent like sodium borohydride, to yield a saturated octahydroisoquinoline derivative.[1]

-

Grewe Cyclization: This is arguably the most crucial step in forming the morphinan skeleton. The octahydroisoquinoline intermediate undergoes an acid-catalyzed cyclization, known as the Grewe cyclization, which forms the final carbocyclic ring and establishes the core morphinan structure.

-

Ether Bond Hydrolysis (Demethylation): The methoxy group on the aromatic ring is cleaved to reveal a phenolic hydroxyl group. This is essential for opioid receptor binding and pharmacological activity. This is often achieved using strong acids like hydrobromic acid.[5]

-

N-Allylation: The secondary amine of the morphinan core is alkylated with an allyl halide (e.g., allyl bromide) to introduce the N-allyl group, which is the key determinant of its antagonist properties.[4]

-

Resolution: The synthesis produces a racemic mixture. A chiral resolving agent, such as tartaric acid, is used to selectively crystallize and isolate the desired levorotatory (-) isomer, which is the pharmacologically active form.[1][4]

-

Salt Formation: The purified levallorphan free base is reacted with L-tartaric acid to form the stable, crystalline, and water-soluble levallorphan tartrate salt, suitable for pharmaceutical formulation.[1][5][6]

The overall process yields high-purity levallorphan tartrate (>97% by HPLC) and is a testament to classical organic synthesis strategies for constructing complex natural product-like scaffolds.[2]

Caption: Synthetic pathway of Levallorphan Tartrate.

Physicochemical Properties

Levallorphan tartrate is a white, crystalline solid.[7] Its physicochemical properties are critical for its formulation, stability, and biological activity. A key characteristic is its stereospecificity; only the levorotatory isomer possesses the desired pharmacological effects. The compound is also known to be sensitive to light, which necessitates precautions during storage.[8]

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-4-ol | [9] |

| CAS Number | 71-82-9 | [7] |

| Molecular Formula | C₁₉H₂₅NO · C₄H₆O₆ (or C₂₃H₃₁NO₇) | [1][7][9] |

| Molecular Weight | 433.49 g/mol | [1][7] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 176-177 °C | [7] |

| Solubility | H₂O: Soluble (5 mg/mL) | [7] |

| Optical Activity | [α]²²/D: -35° (c = 0.38 in H₂O) | |

| pKa | 4.5 / 6.9 | [7] |

| Stability | Sensitive to light | [8] |

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of levallorphan tartrate is paramount. A suite of analytical techniques is employed for its comprehensive characterization.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of levallorphan tartrate and quantifying any impurities.[2]

-

Objective: To determine the purity of a levallorphan tartrate sample and identify any process-related impurities or degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Reverse-phase C18 column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: An isocratic mixture of a buffered aqueous phase (e.g., pH 6.0 ammonium acetate buffer) and an organic modifier (e.g., Acetonitrile) in a ratio such as 68:32 (v/v).[10] The exact ratio should be optimized for ideal separation.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength of approximately 280 nm, where the phenolic chromophore exhibits absorbance.

-

Procedure:

-

Prepare a standard solution of levallorphan tartrate reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

-

Prepare the sample solution at the same concentration.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Record the chromatograms and integrate the peak areas.

-

-

System Suitability: The system is validated by ensuring parameters like theoretical plates, tailing factor, and reproducibility (RSD < 2%) are within acceptable limits as per ICH guidelines.[10]

-

Calculation: Purity is calculated by the area normalization method, where the area of the main levallorphan peak is expressed as a percentage of the total area of all peaks.

Structural Confirmation Methods

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the stereochemistry.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH), amine (N-H), and aromatic C-H bonds.

-

UV-Vis Spectrophotometry: Confirms the presence of the aromatic chromophore and can be used for quantitative analysis.[11]

Caption: Analytical Quality Control Workflow.

Mechanism of Action and Structure-Activity Relationship (SAR)

Levallorphan's pharmacological profile is a direct consequence of its chemical structure. It acts as a competitive antagonist at the µ-opioid receptor (MOR) and a partial agonist at the κ-opioid receptor (KOR).[1][2]

-

µ-Receptor Antagonism: The N-allyl group is the critical pharmacophore for antagonist activity. It allows the molecule to bind with high affinity to the µ-receptor, occupying the same binding pocket as agonists like morphine. However, the steric bulk and electronic properties of the allyl group prevent the conformational change in the receptor required for full signal transduction, thereby blocking the agonist's effect.[2] This antagonism effectively reverses opioid-induced effects like respiratory depression and sedation.[2][8]

-

κ-Receptor Partial Agonism: At the KOR, the molecule elicits a submaximal response. This partial agonism is believed to be responsible for the dysphoric and psychotomimetic side effects observed at higher doses, which limited its clinical utility compared to pure antagonists.[1]

The comparison with its parent compound, levorphanol (which has an N-methyl group), provides a classic SAR lesson: small modifications to the nitrogen substituent on the morphinan scaffold can dramatically shift the pharmacological activity from potent agonism to antagonism.

Conclusion

Levallorphan tartrate, while now a historical footnote in clinical practice, remains a molecule of significant academic and industrial interest. Its synthesis is a model for the construction of complex morphinan alkaloids, employing foundational organic reactions to build a stereochemically rich architecture. Its chemical properties, particularly the structure-activity relationship embodied by the N-allyl group, were pivotal in advancing the understanding of opioid receptor pharmacology and guided the development of subsequent generations of safer and more effective opioid antagonists. The analytical methodologies established for its characterization continue to be relevant for the quality control of related pharmaceutical compounds.

References

- Grokipedia. Levallorphan. Grokipedia.

- Smolecule.

- National Center for Biotechnology Information. Levallorphan Tartrate.

- ChemicalBook.

- LookChem. Cas 152-02-3, levallorphan. LookChem.

- National Center for Biotechnology Information. Levallorphan.

- Taylor & Francis Online. Levallorphan – Knowledge and References. Taylor & Francis Online.

- Google Patents. US10851063B2 - Methods for preparing levorphanol and related compounds, and compositions thereof.

- Google Patents. US20080146805A1 - Process for the Production of Levorphanol and Related Compounds.

- Sigma-Aldrich.

- Sigma-Aldrich. Levallorphan tartrate salt, ≥98% (HPLC), powder. Sigma-Aldrich.

- Lupine Publishers. Route Evaluation and Analytical HPLC Method Development of Buprenorphine, Naloxone, and Comparison Overall Efficiency of Naltrexone Nalbuphine Traces the Evolution of Various Approaches. Lupine Publishers.

- Military Medical Science Letters. THE POSSIBILITY OF IDENTIFYING SELECTED OPIOIDS BY SPECTRAL ANALYSIS. Military Medical Science Letters, 82(4), 172-179.

Sources

- 1. Buy Levallorphan (Tartrate) [smolecule.com]

- 2. grokipedia.com [grokipedia.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. lookchem.com [lookchem.com]

- 5. US10851063B2 - Methods for preparing levorphanol and related compounds, and compositions thereof - Google Patents [patents.google.com]

- 6. US20080146805A1 - Process for the Production of Levorphanol and Related Compounds - Google Patents [patents.google.com]

- 7. LEVALLORPHAN TARTRATE CAS#: 71-82-9 [m.chemicalbook.com]

- 8. Levallorphan | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Levallorphan Tartrate | C23H31NO7 | CID 5464111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. mmsl.cz [mmsl.cz]

The Rise and Fall of a Pioneering Opioid Antagonist: A Technical Guide to Levallorphan Tartrate

Abstract

Levallorphan tartrate, a once-prominent opioid antagonist, holds a significant place in the annals of pharmacology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of this morphinan derivative. We will explore its synthesis, intricate mechanism of action as a mixed agonist-antagonist, its clinical applications in reversing opioid-induced respiratory depression, and the eventual factors that led to its displacement by purer, safer antagonists like naloxone. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of levallorphan's scientific journey and its enduring legacy in the development of opioid receptor modulators.

Introduction: A Tale of Two Faces

Levallorphan, chemically (-)-N-allyl-3-hydroxymorphinan, emerged in the mid-20th century as a critical tool in managing the adverse effects of opioid analgesics.[1][2] Its development was a pivotal step in understanding the complex pharmacology of opioid receptors. Unlike pure antagonists, levallorphan exhibits a dual personality: it acts as a competitive antagonist at the µ-opioid receptor (MOR) while simultaneously functioning as a partial agonist at the κ-opioid receptor (KOR).[3][4] This mixed agonist-antagonist profile defined both its therapeutic utility and its inherent limitations. Marketed as levallorphan tartrate under brand names such as Lorfan, it was primarily used to counteract the life-threatening respiratory depression caused by opioid overdose.[1][2]

The Genesis of an Antagonist: Discovery and Historical Development

The story of levallorphan is intertwined with the broader history of opioid research. The quest for an agent that could reverse the dangerous effects of morphine and other narcotics dates back to the early 20th century.

Early Opioid Antagonist Research

In 1914, German pharmacologist Julius Pohl synthesized N-allylnorcodeine, the first recognized opioid antagonist.[5] However, its ability to block morphine-induced respiratory depression was not fully appreciated until decades later.[5] This early work laid the theoretical groundwork for the development of future antagonists. The key insight was that modifying the N-substituent of a morphinan structure could dramatically alter its pharmacological properties, converting an agonist into an antagonist.[6]

The Breakthrough at Hoffmann-La Roche

The development of levallorphan was a direct result of this line of inquiry. In the early 1950s, researchers at the pharmaceutical company Hoffmann-La Roche were actively investigating N-allyl derivatives of morphinan analgesics.[1][6] Building on the synthesis of levorphanol, a potent opioid agonist, the scientific team logically explored its N-allyl analogue.

In 1952, Karl Fromherz and Béla Pellmont at Roche published seminal preclinical studies demonstrating levallorphan's potent antagonist properties.[1] Their work in animal models conclusively showed its ability to reverse morphine-induced respiratory depression.[1] This discovery was a significant breakthrough, offering a potential antidote to the most dangerous side effect of opioid therapy. Following these promising preclinical findings, levallorphan tartrate was introduced for clinical use, gaining approval from the U.S. Food and Drug Administration (FDA) in 1956 under the brand name Lorfan.[1]

The Molecular Blueprint: Chemical Synthesis and Structure-Activity Relationship

The synthesis of levallorphan is a multi-step process that begins with readily available chemical precursors.[1][7]

Synthetic Pathway

A common synthetic route starts from homoanisic acid and 2-(cyclohexenyl)ethylamine.[1][7] The key stages of this synthesis are:

-

Acylation: The starting materials are condensed to form an amide.

-

Bischler-Napieralski Cyclization: This reaction forms the isoquinoline ring system.

-

Reduction: The resulting imine is reduced to a secondary amine.

-

Grewe Cyclization: This crucial step forms the morphinan ring structure.

-

Demethylation: The methoxy group is cleaved to reveal the phenolic hydroxyl group.

-

Resolution: The racemic mixture is separated to isolate the desired levorotatory isomer.

-

N-allylation: The N-methyl group is replaced with an allyl group.

-

Salt Formation: The final product is reacted with tartaric acid to form the more stable and water-soluble levallorphan tartrate.[1]

Structure-Activity Relationship (SAR)

The pharmacological activity of morphinans is highly dependent on their chemical structure. The key SAR insights for levallorphan include:

-

The N-substituent: The replacement of the N-methyl group of levorphanol with an N-allyl group is the critical modification that confers antagonist activity at the µ-opioid receptor.[6][8]

-

The Phenolic Hydroxyl Group: The hydroxyl group at the 3-position is essential for high-affinity binding to opioid receptors.[8]

-

Stereochemistry: The levorotatory (-) isomer of levallorphan is the pharmacologically active form, exhibiting significantly higher affinity for opioid receptors than the dextrorotatory (+) isomer.

Unraveling the Mechanism: A Dual-Action Pharmacological Profile

Levallorphan's complex pharmacological effects stem from its differential activity at various opioid receptor subtypes.[3][4]

µ-Opioid Receptor (MOR) Antagonism

At the µ-opioid receptor, levallorphan acts as a competitive antagonist.[1][9] It binds to the receptor with high affinity, effectively blocking the binding of µ-agonists like morphine.[1] This action is the basis for its therapeutic effect in reversing opioid-induced respiratory depression, sedation, and hypotension.[9] By occupying the MOR without activating it, levallorphan prevents the downstream signaling cascade that leads to the classic opioid effects.[9]

κ-Opioid Receptor (KOR) Agonism

In contrast to its action at the MOR, levallorphan exhibits partial agonist activity at the κ-opioid receptor.[2][3] Activation of the KOR is associated with analgesia, but also with dysphoria, psychotomimetic effects (such as hallucinations and disorientation), and sedation.[2][10] This KOR agonism is responsible for some of levallorphan's undesirable side effects and differentiates it from pure antagonists like naloxone.[10]

Diagram: Mechanism of Action of Levallorphan

Caption: Levallorphan's dual action at opioid receptors.

Clinical Applications and Therapeutic Context

Levallorphan tartrate found its primary clinical utility in situations where reversal of opioid effects was necessary.[1]

Reversal of Opioid-Induced Respiratory Depression

The main indication for levallorphan was the treatment of significant respiratory depression caused by opioid analgesics.[9] It was frequently used in the postoperative setting to counteract the respiratory depressant effects of anesthetics and analgesics.[2]

Use in Obstetrics

Levallorphan was also employed in obstetrics to manage respiratory depression in both the mother and the newborn resulting from the administration of opioids during labor and delivery.[9] Its ability to cross the placental barrier allowed it to exert its antagonist effects on the fetus.[1]

Combination Products

For a time, levallorphan was available in combination with the opioid analgesic pethidine (meperidine) under the brand name Pethilorfan.[2][6] The rationale behind this combination was to provide analgesia while mitigating the risk of respiratory depression.[2] However, these combination products had reduced analgesic efficacy and could still cause respiratory depression.[6]

Dosage and Administration

Levallorphan tartrate was typically administered intravenously for a rapid onset of action, with effects seen within minutes.[1] The dosage was carefully titrated based on the patient's response and the amount of opioid to be antagonized.

The Double-Edged Sword: Side Effects and Limitations

The mixed agonist-antagonist profile of levallorphan, while providing some therapeutic advantages, was also the source of its significant limitations and side effects.[10]

Psychotomimetic and Dysphoric Effects

The partial agonist activity at the κ-opioid receptor could induce a range of undesirable psychological effects, including:[2][10]

-

Dysphoria (a state of unease or dissatisfaction)

-

Hallucinations

-

Disorientation

-

Vivid and disturbing dreams

-

Anxiety

These psychotomimetic effects were a major drawback compared to pure antagonists.[10]

Intrinsic Respiratory Depression

In the absence of an opioid agonist, levallorphan itself can cause respiratory depression, particularly at higher doses.[9][10] This paradoxical effect made its use in patients with mild respiratory depression or in those who had not received opioids potentially dangerous.[9]

Precipitation of Withdrawal

In individuals physically dependent on opioids, the administration of levallorphan could precipitate an acute and severe withdrawal syndrome.[3]

Table: Comparison of Levallorphan and Naloxone

| Feature | Levallorphan | Naloxone |

| Mechanism of Action | µ-antagonist, κ-partial agonist[2][3] | Pure, non-selective competitive antagonist at all opioid receptors[3][11] |

| Intrinsic Activity | Has some agonist effects (KOR)[4] | No intrinsic agonist activity[6] |

| Psychotomimetic Effects | Can cause hallucinations and dysphoria[2] | Does not produce psychotomimetic effects |

| Respiratory Depression | Can cause respiratory depression in the absence of opioids[9] | Does not cause respiratory depression[3] |

| Clinical Use | Historically used for opioid overdose | The current standard of care for opioid overdose[11] |

| Safety Profile | Less favorable due to mixed agonist-antagonist properties | Generally considered safer with fewer side effects[3] |

The Rise of a Safer Alternative: The Decline of Levallorphan

The development of naloxone in 1961 marked the beginning of the end for levallorphan's widespread clinical use.[11] Naloxone, a pure opioid antagonist with no intrinsic agonist activity, offered a significantly better safety profile.[6][12] It effectively reverses opioid-induced respiratory depression without causing the psychotomimetic side effects or intrinsic respiratory depression associated with levallorphan.[3][12] As a result, naloxone rapidly became the preferred agent for the treatment of opioid overdose and is now the standard of care.[11][13]

Legacy and Conclusion

While no longer a frontline clinical tool, the story of levallorphan tartrate is a crucial chapter in the history of pharmacology. Its development and clinical use provided invaluable insights into the structure-activity relationships of morphinans and the complex nature of opioid receptor subtypes. The challenges posed by its mixed agonist-antagonist profile directly spurred the search for purer, safer antagonists, culminating in the development of naloxone. Levallorphan, therefore, stands as a testament to the iterative process of drug discovery, where the limitations of one generation of drugs pave the way for the innovations of the next. It remains a key case study for understanding the nuanced pharmacology of opioid receptor modulators.

References

- Grokipedia. Levallorphan.

- Britannica. Levallorphan | Painkiller, Analgesic, Antitussive. (2025-12-18).

- PubChem. Levallorphan | C19H25NO | CID 5359371.

- Wikipedia. Levallorphan.

- MedKoo Biosciences. Levallorphan | CAS#152-02-3 | KOR agonist.

- Biomedicus.

- Gpatindia. LEVALLORPHAN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020-06-18).

- Anesthesiology News. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future.

- Taylor & Francis. Levallorphan – Knowledge and References.

- Mayo Clinic. Levorphanol (oral route) - Side effects & dosage.

- PubMed Central. History and development of mixed opioid agonists, partial agonists and antagonists.

- PubMed. [The effect of naloxone and levallorphane following fentanyl on the blood gases, EEG and psychodiagnostic tests (author's transl)].

- LookChem. Cas 152-02-3,levallorphan.

- PubMed. Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol.

- Wikipedia. Naloxone.

- ResearchGate. (PDF)

- Pharmaguideline.

- Healthline. What Are Opioid Antagonists? Examples and How They Work. (2023-06-02).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Levallorphan - Wikipedia [en.wikipedia.org]

- 3. Levallorphan | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]

- 4. medkoo.com [medkoo.com]

- 5. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. lookchem.com [lookchem.com]

- 8. LEVALLORPHAN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Levallorphan | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biomedicus.gr [biomedicus.gr]

- 11. Naloxone - Wikipedia [en.wikipedia.org]

- 12. [The effect of naloxone and levallorphane following fentanyl on the blood gases, EEG and psychodiagnostic tests (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What Are Opioid Antagonists? Examples and How They Work [healthline.com]

A Guide to the Structure-Activity Relationships of Levallorphan Analogs: Modulating Opioid Receptor Activity

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Abstract

Levallorphan, a morphinan derivative, represents a fascinating scaffold in opioid pharmacology due to its mixed agonist-antagonist profile. It acts as a competitive antagonist at the μ-opioid receptor (MOR) while simultaneously exhibiting partial agonist activity at the κ-opioid receptor (KOR).[1][2][3] This duality, which allows it to counteract dangerous opioid-induced respiratory depression while potentially providing some analgesia, has made its underlying structure a compelling starting point for medicinal chemistry campaigns.[1][2] This technical guide provides an in-depth exploration of the structural analogs of levallorphan, detailing the key structure-activity relationships (SAR) that govern their interaction with opioid receptors. We will dissect the critical role of the N-substituent, phenolic hydroxyl, and other modifications to the morphinan core. Furthermore, this guide furnishes detailed, field-proven protocols for the in vitro evaluation of novel analogs, including radioligand binding and functional cAMP assays, to empower researchers in the rational design of next-generation opioid modulators with tailored pharmacological profiles.

Introduction to Levallorphan: The Archetype

Levallorphan emerged in the 1950s as one of the first potent opioid antagonists used to reverse the life-threatening effects of narcotic overdose.[1] Structurally, it is the N-allyl derivative of the potent opioid agonist levorphanol, a simple yet profound modification that dramatically shifts its pharmacological action from strong agonism to potent antagonism at the MOR.[4]

Chemical Identity & Pharmacological Profile

-

Chemical Name: (–)-17-allylmorphinan-3-ol

-

Molecular Formula: C₁₉H₂₅NO[1]

-

Core Structure: A tetracyclic morphinan skeleton.[1]

Levallorphan's defining characteristic is its mixed-activity profile. At the μ-opioid receptor (MOR), it is a competitive antagonist, binding to the receptor and blocking agonists like morphine from docking and initiating their signaling cascade, thereby reversing effects like respiratory depression and sedation.[1][3][5] Conversely, at the κ-opioid receptor (KOR), it behaves as a partial agonist, an action responsible for some of its own intrinsic effects, including potential analgesia, but also dysphoria and psychotomimetic effects at higher doses.[1][2][6] This dual nature distinguishes it from pure antagonists like naloxone.[1]

Mechanism of Action at Opioid Receptors

Opioid receptors, including the MOR and KOR, are Class A G-protein coupled receptors (GPCRs).[7][8] Agonist binding typically activates inhibitory G-proteins (Gαi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9][10] This signaling cascade is central to the analgesic effects of opioids. As an antagonist at the MOR, levallorphan occupies the receptor's binding pocket but fails to induce the conformational change necessary for robust G-protein activation, thus blocking the downstream signaling.[5] Its partial agonism at the KOR implies it can induce this signaling cascade, but with lower efficacy than a full agonist.

Rationale for Developing Analogs

The development of levallorphan analogs is driven by the goal of refining its pharmacological profile. Key objectives include:

-

Separating Affinities: Enhancing selectivity for a single opioid receptor (e.g., creating a pure MOR antagonist or a highly selective KOR agonist).

-

Modulating Efficacy: Fine-tuning the degree of agonist vs. antagonist activity to create partial agonists or antagonists with specific functional outputs.

-

Improving Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability or duration of action.

-

Reducing Side Effects: Eliminating the dysphoric and psychotomimetic effects associated with KOR agonism while retaining desired properties.[2]

The Morphinan Scaffold: A Framework for Analog Design

The rigid tetracyclic structure of the morphinan is a privileged scaffold in medicinal chemistry. Its key pharmacophoric features, which can be systematically modified, are the primary drivers of its interaction with opioid receptors.

-

The Basic Nitrogen (Position 17): This is arguably the most critical site for determining agonist versus antagonist activity.

-

The Phenolic Hydroxyl (Position 3): Essential for high-affinity binding to the MOR.

-

The C-Ring: Modifications here can influence efficacy and selectivity.

-

The Stereochemistry: The specific levorotatory isomer is essential for activity.

Structure-Activity Relationship (SAR) of Levallorphan Analogs

Decades of research have illuminated how structural changes to the levallorphan framework alter its activity.[11][12]

Modification of the N-Substituent: The Agonist/Antagonist Switch

The substituent on the nitrogen at position 17 is a primary determinant of a compound's efficacy.[12] This was one of the earliest SAR discoveries in opioid chemistry.

-

N-Methyl (Levorphanol): The parent compound with an N-methyl group is a potent MOR agonist.[13]

-

N-Allyl (Levallorphan): Replacing the methyl with a slightly larger allyl group (CH₂CH=CH₂) confers potent MOR antagonist properties.[4]

-

N-Cyclopropylmethyl (Nalorphine/Cyclorphan): This substitution, as seen in nalorphine (a morphine analog) and cyclorphan (a morphinan analog), generally maintains or enhances antagonist activity at the MOR while often increasing KOR agonist activity.[13][14]

-

N-Cyclobutylmethyl (Butorphanol): Further expansion of the cycloalkyl ring to a cyclobutylmethyl group, as in butorphanol, results in a compound with a profile of MOR partial agonism/antagonism and strong KOR agonism.[14][15]

The underlying principle is that larger N-substituents are accommodated differently within the receptor's binding pocket, preventing the adoption of a fully active "agonist" conformation at the MOR.

Modification of the Phenolic Hydroxyl Group

The hydroxyl group at position 3 is a critical hydrogen bond donor, anchoring the ligand in the MOR binding site.

-

Esterification: Blocking this group via esterification has been shown to reduce the bitterness of the compounds, which can be useful for oral formulations, but often requires in vivo hydrolysis to restore high-affinity binding.[4]

-

Etherification: Conversion to a methyl ether (as in dextromethorphan's scaffold) dramatically reduces opioid receptor affinity. However, other ether linkages, such as tert-butyl ethers, have been explored to create metabolically stable analogs with retained activity.[16]

-

Removal/Replacement: Complete removal of the 3-hydroxyl drastically lowers MOR affinity. Replacement with other groups, like an amino group, has been investigated to create ligands with novel selectivity profiles.[15]

Modifications at Other Positions

-

14-Hydroxyl: The addition of a hydroxyl group at position 14, a hallmark of the naloxone and naltrexone series, generally enhances antagonist potency and can reduce agonist activity.[4][12]

-

6-Keto: Introduction of a 6-keto group is another modification seen in potent antagonists like naloxone and has been a site for further derivatization to modulate activity.[17]

Data Summary: Levallorphan and Key Analogs

| Compound | N-Substituent | Key Structural Feature | Primary MOR Activity | Primary KOR Activity |

| Levorphanol | -CH₃ | Parent Agonist | Full Agonist | Agonist |

| Levallorphan | -CH₂CH=CH₂ | N-Allyl | Antagonist | Partial Agonist |

| Cyclorphan | -CH₂-cyclopropyl | N-Cyclopropylmethyl | Antagonist | Agonist |

| Butorphanol | -CH₂-cyclobutyl | N-Cyclobutylmethyl | Partial Agonist / Antagonist | Agonist |

| Naloxone | -CH₂CH=CH₂ | 14-OH, 6-keto (morphine core) | Potent Antagonist | Antagonist |

Experimental Workflows for Analog Evaluation

The characterization of novel levallorphan analogs requires a systematic pipeline of in vitro assays to determine their binding affinity and functional efficacy at opioid receptors.

Workflow for Characterizing Novel Opioid Ligands

A robust evaluation workflow is critical for generating reliable and reproducible data. The process begins with determining the compound's affinity for the receptor target, followed by functional assays to elucidate its efficacy (i.e., whether it is an agonist, antagonist, or partial agonist).

Protocol: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[7][18][19]

-

Objective: To determine the inhibitory constant (Kᵢ) of a test analog at the human μ-opioid receptor (hMOR).

-

Materials:

-

Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing hMOR.[7]

-

Radioligand: [³H]-DAMGO (a selective MOR agonist) is commonly used.[7][20]

-

Non-specific Control: Naloxone (10 µM final concentration).[7][20]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

-

Test Compound: Serial dilutions of the levallorphan analog.

-

Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/C), scintillation vials, scintillation fluid, and a liquid scintillation counter.[7]

-

-

Step-by-Step Procedure:

-

Preparation: Thaw hMOR membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the following components in triplicate for each condition:

-

Total Binding: 50 µL hMOR membranes, 50 µL [³H]-DAMGO (at a final concentration near its Kₔ, e.g., 0.5-1.0 nM), and 50 µL assay buffer.[20]

-

Non-specific Binding (NSB): 50 µL hMOR membranes, 50 µL [³H]-DAMGO, and 50 µL of 10 µM naloxone.[7]

-

Test Compound: 50 µL hMOR membranes, 50 µL [³H]-DAMGO, and 50 µL of the test compound dilution.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7][20]

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer to remove residual unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - NSB (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-